Formamide, N-[2-(phenylamino)ethyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111154-10-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(2-anilinoethyl)formamide |
InChI |
InChI=1S/C9H12N2O/c12-8-10-6-7-11-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,10,12) |
InChI Key |
RQUOVBMKYXZTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC=O |
Origin of Product |
United States |
Synthetic Methodologies for Formamide, N 2 Phenylamino Ethyl and Analogous N Substituted Amides
Direct Formylation Approaches for [2-(phenylamino)ethyl]amine Precursors
Direct formylation of the precursor, N-phenylethylenediamine, is a common and straightforward approach to synthesize Formamide (B127407), N-[2-(phenylamino)ethyl]-. This can be achieved through both conventional and catalytic methods.
Conventional Formylation with Formic Acid or Activated Formic Acid Derivatives
The use of formic acid as a formylating agent is a well-established method. nih.govresearchgate.net The reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion. nih.govscispace.com This method is advantageous due to the low cost and availability of formic acid. scholarsresearchlibrary.com However, it can require high temperatures and long reaction times. scholarsresearchlibrary.com To overcome these limitations, activated formic acid derivatives are employed. Reagents such as acetic formic anhydride (B1165640) or the in-situ generation of activating agents with dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the reaction under milder conditions and often lead to higher yields. nih.govscispace.com
Table 1: Comparison of Conventional Formylating Agents
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Formic Acid | Reflux in toluene with Dean-Stark trap | Inexpensive, readily available | High temperatures, long reaction times |
| Acetic Formic Anhydride | Mild conditions | Higher yields, milder conditions | Moisture sensitive, cannot be stored |
| Formic Acid/DCC or EDCI | Mild conditions | High yields, suitable for sensitive substrates | Formation of urea (B33335) byproducts, cost of reagents |
Catalytic N-Formylation Strategies Utilizing Carbon Dioxide or Other C1 Sources
In recent years, more sustainable and environmentally friendly methods have been developed that utilize carbon dioxide (CO2) or other C1 sources for N-formylation. nih.govresearchgate.net These catalytic approaches are attractive due to the abundance and non-toxic nature of CO2. nih.gov The reaction typically involves an amine, a reducing agent such as a hydrosilane (e.g., phenylsilane), and a catalyst. ntu.edu.sgrsc.org Various catalytic systems, including those based on zinc, have been shown to be effective. rsc.org For instance, a catalyst composed of Zn(OAc)2 and 1,10-phenanthroline (B135089) can effectively catalyze the N-formylation of amines with CO2 and hydrosilanes. rsc.org Other C1 sources like formamide derivatives in the presence of catalysts such as the Mukaiyama reagent have also been explored for the synthesis of related heterocyclic compounds, indicating their potential for formamide synthesis. researchgate.net Catalyst-free systems for N-formylation using CO2 have also been reported, often employing organic solvents or ionic liquids in the presence of a hydrosilane. nih.gov
Amidation Reactions and Condensation Processes for Constructing the Formamide Moiety
The formation of the amide bond in Formamide, N-[2-(phenylamino)ethyl]- can also be achieved through classical amidation and condensation reactions. These methods involve the reaction of a carboxylic acid or its derivative with an amine. In this context, formic acid or an activated formyl equivalent is reacted with N-phenylethylenediamine.
A variety of coupling reagents can be used to facilitate this transformation, including carbodiimides (like DCC and EDCI), uronium salts (such as HATU and HBTU), and phosphonium (B103445) salts (like PyBOP). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net For example, a methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine (B44618) has been described. researchgate.net Another approach involves the use of n-propanephosphonic acid anhydride (T3P) in the presence of pyridine, which allows for amide bond formation with low epimerization. organic-chemistry.org
Ring-Opening Methodologies Yielding Related N-Substituted Formamide Derivatives
An alternative synthetic strategy involves the ring-opening of nitrogen-containing heterocyclic compounds, such as aziridines. beilstein-journals.orgmdpi.com Aziridines are three-membered rings containing a nitrogen atom and are susceptible to nucleophilic attack, leading to ring-opening. mdpi.com This approach can be highly regioselective, with the nucleophile attacking one of the two carbon atoms of the aziridine (B145994) ring. frontiersin.org
For instance, the ring-opening of an appropriately substituted aziridine with a formate (B1220265) nucleophile or a related C1 source could potentially yield an N-substituted formamide derivative. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions, including the use of Lewis or Brønsted acid catalysts. beilstein-journals.orgias.ac.in While direct synthesis of Formamide, N-[2-(phenylamino)ethyl]- via this method is not explicitly detailed in the provided context, the principle of aziridine ring-opening offers a versatile route to a wide range of N-substituted amino compounds that could be subsequently formylated. beilstein-journals.org
Exploration of Alternative Synthetic Routes for the N-[2-(phenylamino)ethyl]- Substituent
Another route involves the reaction of aniline (B41778) with ethylene (B1197577) oxide to form 2-(phenylamino)ethanol, which can then be converted to the corresponding amine. A documented synthesis of N-[2-(diphenylamino)ethyl]ureas involves the reaction of diphenylamine (B1679370) with bromoacetonitrile, followed by reduction of the nitrile to the primary amine. researchgate.net This primary amine can then be formylated. Additionally, reactions of anilines with cyclic ethers like tetrahydrofuran (B95107) (THF) have been explored for the synthesis of N-aryl cyclic amines, which could be adapted to produce the desired acyclic substituent. mdpi.com
Considerations for Stereoselective and Regioselective Synthesis
For the synthesis of Formamide, N-[2-(phenylamino)ethyl]-, regioselectivity is a key consideration, particularly during the formylation of the N-phenylethylenediamine precursor. This precursor has two nitrogen atoms—a primary and a secondary amine. Selective formylation of the primary amine is generally desired. The difference in nucleophilicity between the primary and secondary amine can often be exploited to achieve regioselectivity. Primary amines are typically more nucleophilic and less sterically hindered than secondary amines, favoring their reaction with the formylating agent. nih.gov
When employing ring-opening strategies with substituted aziridines, both regioselectivity and stereoselectivity become important. The nucleophilic attack can occur at either of the two aziridine carbons, and the stereochemistry of the resulting product is dependent on the mechanism of the ring-opening (e.g., SN2-type inversion). ias.ac.in For example, amide-directed lithiation has been used for the regioselective formylation of thiophene (B33073) derivatives, demonstrating how functional groups can direct reactions to specific positions. mdpi.comresearchgate.net Careful choice of substrates, reagents, and reaction conditions is crucial to control the outcome of these transformations and obtain the desired isomer. frontiersin.org
Advanced Spectroscopic Characterization Techniques for Formamide, N 2 Phenylamino Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (1H) NMR Analysis of Amide Rotamers and Aliphatic/Aromatic Protons
Proton (¹H) NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in Formamide (B127407), N-[2-(phenylamino)ethyl]-. Due to the partial double bond character of the amide C-N bond, rotation is restricted, which can lead to the observation of distinct signals for protons near the amide group, known as rotamers.
Expected ¹H NMR Spectral Features:
Amide Proton (N-H): A broad signal is expected, and its chemical shift would be concentration and solvent dependent.
Formyl Proton (CHO): This proton would likely appear as a singlet, or if coupled to the amide proton, a doublet. In the presence of rotamers, two distinct signals might be observed for the formyl proton.
Aliphatic Protons (-CH₂-CH₂-): The two methylene (B1212753) groups would appear as two distinct multiplets. The methylene group attached to the formamide nitrogen would be expected to show a different chemical shift compared to the one attached to the phenylamino (B1219803) group.
Aromatic Protons (C₆H₅-): The protons on the phenyl group would typically appear in the aromatic region of the spectrum (around 7 ppm). The substitution pattern would lead to a complex multiplet structure.
Amine Proton (Ph-NH-): Similar to the amide proton, this would likely be a broad signal.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Amide N-H | Broad | s (broad) |
| Formyl CHO | ~8.0 | s or d |
| -N-CH₂- | ~3.5 | t |
| -Ph-NH-CH₂- | ~3.3 | t |
| Phenyl H | ~6.7-7.3 | m |
| Phenylamino N-H | Broad | s (broad) |
Carbon (¹³C) NMR Analysis of Amide Carbonyl and Alkyl/Aryl Carbons
Carbon (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. libretexts.orgopenstax.org
Expected ¹³C NMR Spectral Features:
Amide Carbonyl Carbon (C=O): This would be the most downfield signal, typically appearing in the range of 160-180 ppm. openstax.org
Aromatic Carbons (C₆H₅-): The six carbons of the phenyl ring would give rise to several signals in the aromatic region (110-150 ppm). openstax.org The carbon attached to the nitrogen (ipso-carbon) would have a distinct chemical shift.
Aliphatic Carbons (-CH₂-CH₂-): Two signals would be expected for the two methylene carbons, likely in the 30-50 ppm range.
Below is a hypothetical data table for the expected ¹³C NMR signals.
| Carbon Type | Expected Chemical Shift (ppm) |
| Amide C=O | 160-180 |
| Aromatic C-N | 140-150 |
| Aromatic C-H | 110-130 |
| -N-CH₂- | 40-50 |
| -Ph-NH-CH₂- | 30-40 |
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in determining the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the -CH₂-CH₂- connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon signals. springernature.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It would be crucial for establishing the connectivity across the amide and amine functionalities, for instance, by showing a correlation between the formyl proton and the adjacent methylene carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Amide and Amine Functional Groups
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. utdallas.edumt.comnih.gov
Expected IR and Raman Spectral Features:
N-H Stretching: Both the amide and amine N-H groups would exhibit stretching vibrations, typically in the region of 3200-3500 cm⁻¹. utdallas.edu
C=O Stretching (Amide I band): A strong absorption band for the amide carbonyl group would be expected around 1650-1680 cm⁻¹. libretexts.org
N-H Bending (Amide II band): The bending vibration of the amide N-H bond would likely appear around 1550-1640 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org
C=C Stretching: Aromatic ring C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. libretexts.org
A hypothetical data table for the expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide/Amine N-H | Stretch | 3200-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Amide C=O | Stretch | 1650-1680 |
| Amide N-H | Bend | 1550-1640 |
| Aromatic C=C | Stretch | 1450-1600 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the molecular weight of a compound, which can be used to determine its elemental composition. measurlabs.comuni-rostock.de
For Formamide, N-[2-(phenylamino)ethyl]- (C₉H₁₂N₂O), the expected exact mass can be calculated. HRMS would confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation would likely involve cleavage of the C-N bonds and the ethyl linkage.
X-ray Crystallography for Definitive Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov If a suitable single crystal of Formamide, N-[2-(phenylamino)ethyl]- could be grown, X-ray diffraction analysis would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.
Conformation: The exact spatial arrangement of the different parts of the molecule in the solid state.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amide and amine groups.
Currently, there are no publicly available crystal structures for Formamide, N-[2-(phenylamino)ethyl]-.
Reactivity and Reaction Mechanisms Involving Formamide, N 2 Phenylamino Ethyl
Amide Bond Transformations and Functional Group Interconversions of the Formamide (B127407) Moiety
The formamide group is a robust functional group, yet it can undergo several important transformations under specific conditions. These reactions are central to modifying the core structure or deprotecting the underlying amine.
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield formic acid and N-phenyl-1,2-ethanediamine. Basic hydrolysis, which can be performed with reagents like sodium hydroxide (B78521) in a methanol/dichloromethane mixture, often proceeds by nucleophilic attack of a hydroxide ion on the carbonyl carbon. umich.eduresearchgate.net Enzymatic hydrolysis is also possible, with some enzymes like N-substituted formamide deformylase capable of catalyzing this transformation. nih.govnih.gov
Reduction: A significant reaction of formamides is their reduction to the corresponding methylamines. This transformation effectively converts the formyl group into a methyl group. Various reducing agents can accomplish this, including sodium borohydride (B1222165) in the presence of CO2 or iodine, which selectively cleaves the C-O bond. rsc.orgrsc.orgnih.gov This reaction pathway is crucial for synthesizing N-methylated amines from formylated precursors. researchgate.netresearchgate.net A plausible mechanism involves the activation of the carbonyl group, followed by hydride attack to form an iminium intermediate, which is then further reduced to the tertiary amine. rsc.org
Dehydration to Isocyanides: The formamide group can be dehydrated to form an isocyanide (or isonitrile). This α-elimination reaction is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, or tosyl chloride (TsCl). nih.govrsc.orgnih.gov The Burgess reagent has also been shown to be a highly effective, halide-free alternative for this conversion. psu.edursc.org This transformation provides access to the versatile isocyanide functional group, a valuable intermediate in multicomponent reactions.
The table below summarizes key transformations of the formamide moiety.
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH(aq) or H₃O⁺, heat | N-phenyl-1,2-ethanediamine | umich.eduresearchgate.net |
| Reduction | NaBH₄/CO₂ or NaBH₄/I₂ | N-methyl-N'-phenylethane-1,2-diamine | rsc.orgrsc.orgnih.gov |
| Dehydration | POCl₃, Et₃N or TsCl, Base | 1-isocyano-N-phenylethan-2-amine | nih.govrsc.orgnih.gov |
Reactions Involving the Phenylamino (B1219803) Moiety, including Amination and Substitution Pathways
The phenylamino group contains two reactive sites: the secondary amine nitrogen and the aromatic phenyl ring.
Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo further substitution.
N-Alkylation: Reaction with alkyl halides can introduce an additional alkyl group on the nitrogen, yielding a tertiary amine.
N-Acylation: Acylation with acyl chlorides or anhydrides will form a diamide, a stable derivative.
Electrophilic Aromatic Substitution: The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. The ethylformamide substituent may cause some steric hindrance at the ortho position, potentially favoring substitution at the para position. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or SO₂Cl₂.
Nitration: Substitution with a nitro group (-NO₂) using nitric acid and sulfuric acid, typically under controlled temperature conditions.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: While the amino group can coordinate with the Lewis acid catalyst, potentially deactivating the ring, these reactions can sometimes be achieved under specific conditions to introduce alkyl or acyl groups.
The following table outlines potential reactions at the phenylamino moiety.
| Reaction Type | Reagent(s) | Potential Product(s) | Reference |
|---|---|---|---|
| N-Acylation | Acetyl Chloride, Base | N-(2-(N-phenylacetamido)ethyl)formamide | mdpi.com |
| Aromatic Nitration | HNO₃, H₂SO₄ | N-[2-((4-nitrophenyl)amino)ethyl]formamide | sapub.org |
| Aromatic Bromination | Br₂, Acetic Acid | N-[2-((4-bromophenyl)amino)ethyl]formamide | sapub.org |
Exploration of Cyclization Reactions to Form Heterocyclic Systems Incorporating the [2-(phenylamino)ethyl]- Chain
The structure of Formamide, N-[2-(phenylamino)ethyl]- is an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. The ethyl chain provides the necessary linkage for ring formation, and the formyl group can serve as a one-carbon electrophile.
Bischler-Napieralski Reaction: This is a classic method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction involves the intramolecular electrophilic substitution of an electron-rich aromatic ring by a formamide moiety, activated by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comyoutube.com In the case of Formamide, N-[2-(phenylamino)ethyl]-, this reaction could lead to the formation of a dihydro-1,4-benzodiazepine ring system, although this is a deviation from the typical isoquinoline (B145761) synthesis. The reaction proceeds through a nitrilium ion intermediate that is attacked by the electron-rich phenyl ring. wikipedia.orgorganic-chemistry.org
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgebrary.net While the substrate already contains a formyl equivalent, a related intramolecular reaction could be envisioned. For example, hydrolysis of the formamide to the primary amine, followed by reaction with an external aldehyde, could initiate a Pictet-Spengler cyclization to form tetrahydro-β-carboline analogues if the phenylamino group were replaced by an indole (B1671886). nih.govmdpi.comchemeurope.com A more direct pathway might involve activation of the formyl group to form an iminium ion in situ, which then undergoes intramolecular cyclization.
Synthesis of Quinoxalines and Benzodiazepines: The N-phenyl-1,2-ethanediamine backbone is a common starting point for synthesizing quinoxalines and benzodiazepines. sapub.orgniscpr.res.inscialert.netnih.govrsc.orgresearchgate.netnih.govchim.itnih.govijtsrd.com While these syntheses often start from the diamine (the deformylated version of the title compound) and a 1,2-dicarbonyl compound (for quinoxalines) or a ketone/aldehyde (for benzodiazepines), intramolecular pathways from Formamide, N-[2-(phenylamino)ethyl]- are plausible under acidic or thermal conditions. For example, acid-catalyzed activation of the formyl group could lead to an electrophilic center that is attacked by one of the phenylamino nitrogen atoms, initiating cyclization.
The table below details potential heterocyclic systems derived from Formamide, N-[2-(phenylamino)ethyl]-.
| Reaction Type | Reagent(s)/Conditions | Potential Heterocyclic Product | Reference |
|---|---|---|---|
| Bischler-Napieralski type | POCl₃ or P₂O₅, heat | Dihydro-1,4-benzodiazepine derivative | nrochemistry.comwikipedia.org |
| Acid-catalyzed cyclization | H⁺, heat | 1-phenyl-1,2,3,4-tetrahydropyrazine | scialert.netrsc.org |
| Oxidative cyclization | Oxidizing agent | Substituted quinoxaline (B1680401) or benzimidazole | sapub.orgnih.gov |
Nucleophilic and Electrophilic Activation of Formamide, N-[2-(phenylamino)ethyl]-
The molecule possesses both nucleophilic and electrophilic sites, which can be selectively activated to control its reactivity.
Nucleophilic Activation:
The most nucleophilic site is the nitrogen atom of the secondary phenylamino group. It readily reacts with electrophiles like protons, alkylating agents, and acylating agents.
The oxygen atom of the formamide carbonyl is also a nucleophilic center (in terms of lone pair availability) and is the site of protonation or Lewis acid coordination, which in turn activates the carbonyl carbon towards nucleophilic attack. erowid.org
Electrophilic Activation:
The carbonyl carbon of the formamide is an electrophilic site. Its reactivity can be significantly enhanced by coordination with a Lewis acid (e.g., AlCl₃, BF₃) or a proton. nih.gov This activation makes the carbonyl carbon more susceptible to attack by both external and internal nucleophiles (as seen in cyclization reactions).
Vilsmeier-Haack Reagent Formation: Formamides react with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a highly electrophilic Vilsmeier reagent (a substituted chloroiminium ion). nrochemistry.comwikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.org This intermediate is a powerful electrophile. In an intramolecular context, the Vilsmeier reagent formed at the formamide moiety could be attacked by the electron-rich phenyl ring, providing another pathway for cyclization reactions. nrochemistry.comwikipedia.org
The following table summarizes the key reactive sites and their activation.
| Site | Character | Activation Method | Resulting Reaction |
|---|---|---|---|
| Phenylamino Nitrogen | Nucleophilic | Reaction with electrophiles (e.g., R-X, Acyl-Cl) | N-Alkylation, N-Acylation |
| Formamide Oxygen | Nucleophilic | Protonation or Lewis Acid coordination | Activation of carbonyl carbon |
| Formamide Carbon | Electrophilic | Activation of formamide oxygen (H⁺, Lewis Acid) | Nucleophilic attack (e.g., Hydrolysis, Reduction) |
| Formamide Moiety | Electrophilic Precursor | Reaction with POCl₃, SOCl₂ | Formation of Vilsmeier reagent for cyclization |
| Phenyl Ring | Nucleophilic | Reaction with electrophiles (e.g., Br⁺, NO₂⁺) | Electrophilic Aromatic Substitution |
Applications of Formamide, N 2 Phenylamino Ethyl and Its Derivatives in Academic Organic Synthesis
Utilization as a Synthetic Intermediate for Complex Organic Molecules
The primary value of Formamide (B127407), N-[2-(phenylamino)ethyl]- as a synthetic intermediate lies in its capacity for differential functionalization. The formyl group acts as a protecting group for the terminal primary amine, which can be readily deprotected via hydrolysis to yield N-phenylethylenediamine. This allows for selective reactions at the aniline (B41778) nitrogen or modifications to the phenyl ring before revealing the primary amine for subsequent transformations.
This strategic protection and deprotection make the compound a valuable precursor in multi-step syntheses. The N-phenylethylenediamine core is a common structural motif in pharmacologically active compounds and ligands. By starting with the formamide derivative, chemists can introduce specific functionalities to one part of the molecule while the other amine is masked, preventing unwanted side reactions and enabling a controlled, stepwise assembly of the final complex target molecule.
Precursor for the Synthesis of Novel Nitrogen-Containing Heterocyclic Systems
The structural framework of Formamide, N-[2-(phenylamino)ethyl]- is ideally suited for serving as a foundational element in the synthesis of various nitrogen-containing heterocycles. Through a series of chemical transformations, either by leveraging the existing formamide moiety or by modifying the core amine structure, this compound and its derivatives can be cyclized into diverse ring systems.
Pyrrole (B145914) Derivatives: The synthesis of N-substituted pyrroles can be achieved through the Paal-Knorr reaction, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Formamide, N-[2-(phenylamino)ethyl]- serves as a precursor in this context; after acidic or basic hydrolysis to remove the formyl group, the resulting N-phenylethylenediamine provides the necessary primary amine to react with the dicarbonyl compound, leading to the formation of a pyrrole ring bearing the N-(phenylamino)ethyl substituent. rsc.org This reaction is often carried out under neutral or weakly acidic conditions and can be accelerated with weak acids like acetic acid. organic-chemistry.org
Indole (B1671886) Derivatives: The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.orgtaylorandfrancis.com While Formamide, N-[2-(phenylamino)ethyl]- is not a hydrazine (B178648) itself, it can be chemically elaborated into a suitable precursor. For instance, the aniline moiety can be converted into a phenylhydrazine (B124118) group through diazotization followed by reduction. This resulting derivative, now equipped with the necessary reactive handles, can undergo the Fischer cyclization to yield complex indole structures. nih.govyoutube.com This multi-step approach highlights the role of the parent compound as a foundational scaffold for building more elaborate heterocyclic systems.
Triazine Derivatives: The formamide group is a key synthon for the construction of 1,3,5-triazines. It can be converted into a formamidine (B1211174) intermediate, which is a common building block for the triazine ring. For example, reacting the formamide with another amine can generate an N,N'-disubstituted formamidine. This intermediate can then undergo cyclocondensation with reagents such as cyanamide (B42294) to furnish amino-substituted fused triazine systems. researchgate.net Alternatively, some modern synthetic protocols utilize alcohols and amidines in the presence of platinum catalysts to directly synthesize triazines, a pathway where formamide-derived amidines could be employed. rsc.org
Oxadiazole and Thiadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles commonly proceeds through the cyclodehydration of 1,2-diacylhydrazine precursors. nih.govrsc.orgorganic-chemistry.org A derivative of Formamide, N-[2-(phenylamino)ethyl]- can be envisioned where the formyl group is replaced by a hydrazide, which can then be acylated and cyclized to form a 2,5-disubstituted 1,3,4-oxadiazole.
More directly, the N-phenylethylenediamine backbone is a suitable precursor for 1,3,4-thiadiazole (B1197879) synthesis. This typically involves the cyclization of thiosemicarbazide (B42300) or thiourea (B124793) derivatives. nih.govbuet.ac.bd The N-phenylethylenediamine obtained from the hydrolysis of the title formamide can be converted into a substituted thiourea. This thiourea derivative can then undergo intramolecular cyclocondensation, for instance by reaction with hydrazonoyl halides or other electrophiles, to yield 1,3,4-thiadiazoles bearing the N-(phenylamino)ethyl substituent. nih.govsemanticscholar.org The table below shows examples of thiadiazole derivatives synthesized via cyclization of thiourea precursors.
Table 1: Synthesis of Thiadiazole and Thiazole Derivatives from Thiourea Precursors
| Entry | Thiourea Precursor | Reagent | Product Class | Reference |
|---|---|---|---|---|
| 1 | N-(4-acetamidophenyl)-N'-phenylthiourea | Ethyl bromoacetate | Thiazolidin-4-one | nih.gov |
| 2 | N-(4-acetamidophenyl)-N'-phenylthiourea | Chloroacetone | Thiazole | nih.govsemanticscholar.org |
Pyrazolo[1,5-a]pyrimidine Analogues: This class of fused heterocycles is of significant interest in medicinal chemistry. A common and efficient synthetic route involves the condensation of a 3-aminopyrazole (B16455) (or 5-aminopyrazole) with a 1,3-dicarbonyl compound, an enaminone, or a similar β-dielectrophile. nih.govresearchgate.netnih.gov In this strategy, a derivative of Formamide, N-[2-(phenylamino)ethyl]- would be utilized where the aniline nitrogen is part of the requisite aminopyrazole ring. The side chain containing the formamide (or the corresponding primary amine after deprotection) can then be made to react with the β-dicarbonyl partner, leading to the formation of the fused pyrimidine (B1678525) ring. semanticscholar.org The versatility of this approach allows for the synthesis of a wide library of substituted pyrazolo[1,5-a]pyrimidines, as illustrated by the examples in the following table.
Table 2: Examples of Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Aminopyrazole and Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-Aminopyrazole and Isoflavone | Conventional heating | 6,7-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Pyrazolohydrazone and Acetylacetone | Microwave, Acetic acid | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | nih.gov |
Development as a Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Formamide, N-[2-(phenylamino)ethyl]- is a potential building block for isocyanide-based MCRs, such as the Passerini and Ugi reactions. baranlab.org
The formamide functional group can be dehydrated using various reagents (e.g., POCl₃, triflic anhydride) to generate the corresponding isocyanide, N-[2-(phenylamino)ethyl]isocyanide. This isocyanide can then be employed as a key component in Passerini or Ugi reactions to rapidly generate complex α-acyloxy carboxamides or α-aminoacyl amides, respectively. wikipedia.org Recent studies have also demonstrated that N-formamides can sometimes be used directly in Passerini-type reactions as precursors to the carbonyl component, further expanding their potential utility in MCRs. nih.govresearchgate.net
Exploration as a Ligand or Pre-ligand in Transition Metal Catalysis
The N-phenylethylenediamine scaffold, readily accessible from Formamide, N-[2-(phenylamino)ethyl]-, is a classic structural motif for bidentate ligands in transition-metal catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring that influences the metal's electronic and steric properties.
Derivatives of this compound can serve as N,N'-bidentate ligands for various metals, including palladium, iridium, and copper. rsc.orgrutgers.edu Such metal complexes are active catalysts in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and dehydrogenations. The electronic properties of the ligand can be fine-tuned by introducing substituents on the phenyl ring, while the steric environment at the metal center can be adjusted by modifying the substituents on the nitrogen atoms. The formamide itself could potentially act as a ligand, with the carbonyl oxygen and one of the nitrogens serving as coordination points, or it can be seen as a pre-ligand that is modified in situ during catalyst formation.
Future Research Directions and Emerging Paradigms in Formamide, N 2 Phenylamino Ethyl Chemistry
Investigation of Novel Catalytic Transformations and Process Optimization
Future research is increasingly directed toward the discovery of new catalytic systems for the synthesis and modification of Formamide (B127407), N-[2-(phenylamino)ethyl]- and related structures. The development of efficient and sustainable protocols for creating formamides from nitro compounds and other precursors is an area of active investigation. researchgate.net For instance, bimetallic nanoparticle catalysts are being explored for their synergistic activity, which can surpass that of single-metal catalysts. researchgate.net
Process optimization is another critical frontier, with a focus on enhancing reaction efficiency and minimizing environmental impact. nih.gov Techniques such as automated multistep continuous flow processes are being implemented to improve yield, purity, and safety while reducing waste. nih.gov This approach allows for rapid optimization of reaction conditions, such as temperature and pressure, leading to more sustainable and economical synthetic routes. nih.gov The use of reusable solid catalysts, like sulfonic acid functionalized zeolites, is also being optimized to improve reaction conditions for the synthesis of related formamide compounds. researchgate.net
Exploration of the Compound as a Scaffold for Rational Design Studies in Chemical Biology
In the realm of chemical biology, the N-[2-(phenylamino)ethyl]formamide core structure is being recognized as a valuable scaffold for the rational design of new therapeutic agents. nih.gov A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. nih.govresearchgate.net This strategy is pivotal in drug discovery, aiming to develop molecules with high therapeutic efficacy and reduced toxicity. nih.govmdpi.com
Derivatives of similar N-2-(phenylamino) structures have shown promise as novel anti-glioblastoma agents. nih.gov By modifying the core scaffold, researchers have developed compounds that exhibit significant anti-proliferation, anti-migration, and anti-invasion effects in cancer cell models. nih.gov For example, N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have been designed and synthesized as potential antimalarial, antifungal, and antibacterial agents. researchgate.net The adaptability of the phenylamino (B1219803) scaffold allows for systematic modifications to optimize interactions with biological targets, a key principle of rational drug design. nih.govrug.nl
Table 1: Examples of Biologically Active Scaffolds Related to Formamide, N-[2-(phenylamino)ethyl]-
| Scaffold Class | Target Application | Key Research Findings |
|---|---|---|
| N-2-(phenylamino) benzamide | Anti-glioblastoma | Derivatives showed higher anti-proliferation and anti-invasion effects compared to parent compounds. nih.gov |
| N-(2-arylaminophenyl)-quinoxaline-sulfonamides | Antimicrobial, Antimalarial | Compounds exhibited potent dual antimicrobial and antimalarial activities. researchgate.net |
| 2-phenylamino-1,4-naphthoquinones | Hypoglycaemic Agents | Derivatives studied as potential agents for managing diabetes. griffith.edu.au |
Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization
Aligning with the principles of green chemistry, a significant research thrust is the development of sustainable methods for the synthesis and derivatization of Formamide, N-[2-(phenylamino)ethyl]-. mdpi.com This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste. researchgate.netsemanticscholar.org
Advanced Materials Science Applications as Monomers or Building Blocks
The unique structural features of Formamide, N-[2-(phenylamino)ethyl]- make it an intriguing candidate as a monomer or building block for the synthesis of advanced materials. msu.edu Monomers are the fundamental repeating units that link together to form polymers, and the properties of the resulting material are heavily influenced by the monomer's structure. msu.edu
Research into related phenylamine and formamide-containing monomers has demonstrated their potential in creating polymers with tunable properties. For example, the polymerization of aniline (B41778) derivatives has led to the development of poly[N,N-(phenylamino)disulfides], a class of sulfur-rich polymers with adjustable colors and potential applications as chromophoric detectors. researchgate.netdigitellinc.com These polymers exhibit extended conjugation along their backbone, which can be modified to influence their electronic and optical properties. digitellinc.com
Similarly, formamide-based monomers have been utilized to create highly functionalized polymers through multicomponent reactions, offering a straightforward method for incorporating complex functionalities into polymer sidechains without the need to handle highly reactive isocyanide compounds directly. noaa.gov This opens up possibilities for creating materials with tailored characteristics for a wide range of applications, from responsive materials to specialized coatings. researchgate.netuctm.edunih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Formamide, N-[2-(phenylamino)ethyl]- |
| N-2-(phenylamino) benzamide |
| N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide |
| 2-phenylamino-1,4-naphthoquinones |
| N-phenylquinoneimine |
| N-sulfonylimines |
| N-ethyl maleimide |
| N-(1-phenylethyl) maleimide |
| N-formylamphetamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
